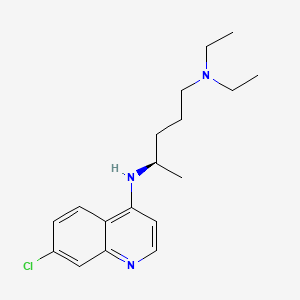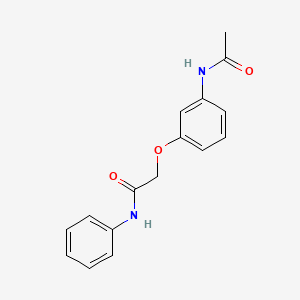
2-(3-acetamidophenoxy)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-acetamidophenoxy)-N-phenylacetamide is a member of acetamides and an anilide.
Aplicaciones Científicas De Investigación
Antitubercular Agent
A study on derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide demonstrated significant antitubercular activities. These compounds showed potent or moderate activity against M. tuberculosis, with no inhibitory effects against different tumor cell lines, suggesting potential as affordable antitubercular agents (Ang et al., 2012).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Another study synthesized derivatives of 2-(substituted phenoxy) N-(1-phenylethyl)acetamide, evaluating them for anticancer, anti-inflammatory, and analgesic activities. Certain compounds exhibited potent activities, with one derivative showing promise as a therapeutic agent (Rani et al., 2014).
Electrochemical Analysis in Pharmaceutical Formulations
A study investigated the electrochemical properties of acetaminophen (paracetamol), which is structurally similar to 2-(3-acetamidophenoxy)-N-phenylacetamide. The research focused on the electrochemical oxidation mechanism of acetaminophen, highlighting its applications in quality control analysis of pharmaceutical products (Fanjul-Bolado et al., 2009).
Drug Metabolism Pathway
A study on acetaminophen metabolism indicated the formation of potent TRPV1 agonist N-arachidonoylphenolamine (AM404) in the brain and spinal cord, following conjugation with arachidonic acid. This reveals a novel pathway for drug metabolism, providing insights into the analgesic effects of acetaminophen (Högestätt et al., 2005).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of acetaminophen, similar in structure to 2-(3-acetamidophenoxy)-N-phenylacetamide, used TiO2 nanoparticles. This study provided insights into the environmental impact and degradation pathways of such compounds (Jallouli et al., 2017).
Acetaminophen Metabolism in Toxicity Studies
A metabolic phenotyping study on acetaminophen provided comprehensive insights into its metabolism and hepatotoxicity. This could be relevant for understanding the toxicity potential of similar compounds like 2-(3-acetamidophenoxy)-N-phenylacetamide (Coen, 2015).
Propiedades
Nombre del producto |
2-(3-acetamidophenoxy)-N-phenylacetamide |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
2-(3-acetamidophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C16H16N2O3/c1-12(19)17-14-8-5-9-15(10-14)21-11-16(20)18-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Clave InChI |
WGZZKVRMBFIFGD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



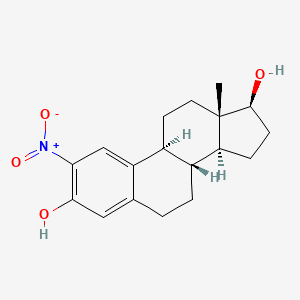
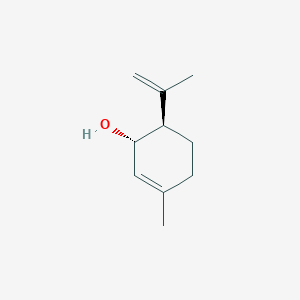
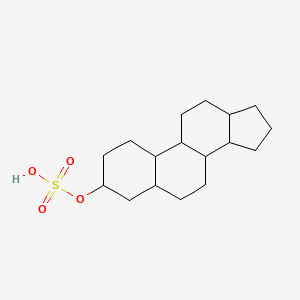
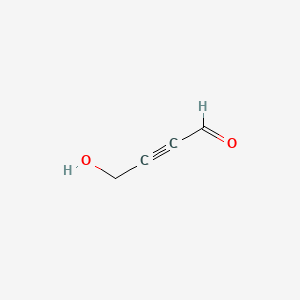
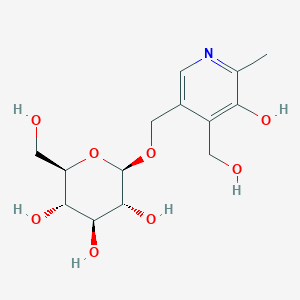

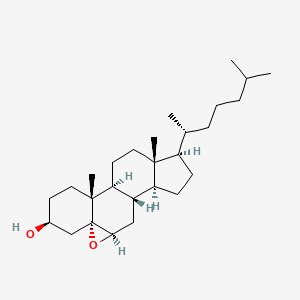
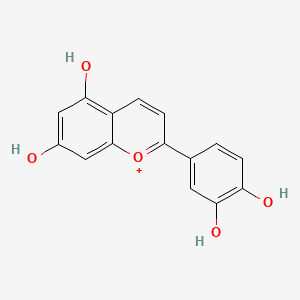
![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1216488.png)
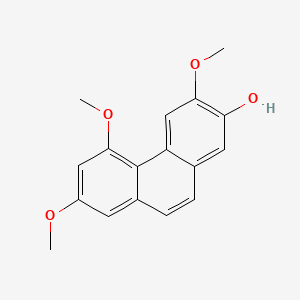
![[(1R,3aS,5R,5aR,8aR,9R,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B1216490.png)
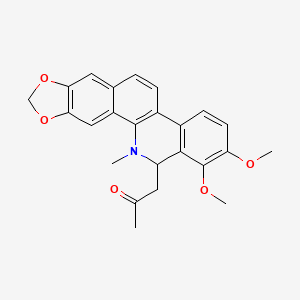
![[N-(2,4-Diaminopteridin-6-YL)-methyl]-dibenz[B,F]azepine](/img/structure/B1216493.png)
